molecular formula C19H19NOS2 B14546345 3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-92-4

3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14546345
CAS No.: 62298-92-4
M. Wt: 341.5 g/mol
InChI Key: HJHOYHDZRLTNMG-UHFFFAOYSA-N
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Description

3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenylhydrazine with a suitable aldehyde or ketone to form an intermediate hydrazone. This intermediate is then cyclized with a thiocarbonyl compound under acidic or basic conditions to yield the desired thiazolidinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl and dimethylphenyl groups may enhance the compound’s binding affinity to specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with phenylethyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62298-92-4

Molecular Formula

C19H19NOS2

Molecular Weight

341.5 g/mol

IUPAC Name

3-[1-(2,4-dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19NOS2/c1-13-8-9-16(14(2)10-13)17(11-15-6-4-3-5-7-15)20-18(21)12-23-19(20)22/h3-10,17H,11-12H2,1-2H3

InChI Key

HJHOYHDZRLTNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC2=CC=CC=C2)N3C(=O)CSC3=S)C

Origin of Product

United States

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